7-Hydroxydarutigenol

Description

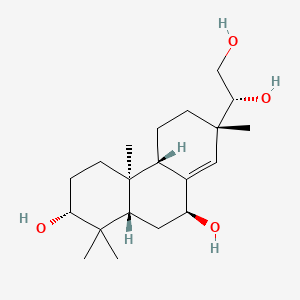

Structure

3D Structure

Properties

IUPAC Name |

(2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPACBIPISLDRK-IFWNTPBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501101878 | |

| Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188281-99-3 | |

| Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188281-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 7-Hydroxydarutigenol: A Diterpenoid from Traditional Medicine

For Immediate Release

A comprehensive technical guide has been compiled detailing the discovery, origin, and characteristics of 7-Hydroxydarutigenol, a diterpenoid compound with potential therapeutic applications. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the scientific journey of this natural product, from its botanical source to its potential biological activities.

Discovery and Natural Origin

This compound was first identified as a constituent of Siegesbeckia orientalis L., a plant belonging to the Asteraceae family. This herb has a long history of use in traditional medicine, particularly in Asia, for treating various ailments. The discovery of this compound emerged from systematic phytochemical investigations of Siegesbeckia orientalis, a plant known to be a rich source of diverse diterpenoids, including those of the ent-pimarane and ent-kaurane structural classes. It is a hydroxylated derivative of the more commonly known darutigenol, which is also present in the plant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₄O₄ | [1][2] |

| Molecular Weight | 338.48 g/mol | [1][2] |

| CAS Number | 1188281-99-3 | [1][2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, methanol, ethanol | N/A |

Experimental Protocols

Isolation and Purification from Siegesbeckia orientalis

While a specific, detailed protocol for the initial isolation of this compound has not been identified in the reviewed literature, a general methodology can be inferred from studies on related diterpenoids from Siegesbeckia orientalis. The following represents a plausible workflow for its extraction and purification:

-

Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis are typically extracted with a solvent such as ethanol or methanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Diterpenoids like this compound are expected to be concentrated in the less polar fractions, such as the ethyl acetate or chloroform fractions.

-

Chromatography: The bioactive fraction is subjected to a series of chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

The purity of the isolated this compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Semi-synthesis from Darutigenol

Potential Biological Activity and Signaling Pathways

Based on studies of related diterpenoids from Siegesbeckia orientalis and other natural products with similar structural features, this compound is anticipated to possess anti-inflammatory and antioxidant properties. The primary mechanism of action for the anti-inflammatory effects of many diterpenoids involves the modulation of key signaling pathways that regulate the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Siegesbeckia species are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. This inhibition is frequently achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity

The antioxidant potential of this compound is likely due to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups present in its structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The antioxidant capacity can be evaluated using various in vitro assays.

| Antioxidant Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. |

| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

| Hydroxyl Radical Scavenging Assay | Measures the ability of the compound to neutralize highly reactive hydroxyl radicals. |

Conclusion

This compound is a naturally occurring diterpenoid with a promising pharmacological profile, particularly in the areas of inflammation and oxidative stress. While its initial discovery is rooted in the traditional use of Siegesbeckia orientalis, further in-depth research is required to fully elucidate its mechanisms of action and therapeutic potential. The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to the exploration and development of novel therapeutics from natural sources.

References

7-Hydroxydarutigenol: A Technical Guide to Its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 7-Hydroxydarutigenol, a bioactive diterpenoid. It details the quantitative analysis of its precursor in its primary plant source, outlines a detailed protocol for its isolation, and explores the potential signaling pathways it may modulate based on the activity of structurally related compounds.

Natural Sources and Quantitative Data

A study involving the simultaneous quantification of major diterpenoids in Siegesbeckia orientalis by High-Performance Liquid Chromatography (HPLC) revealed the concentration of darutigenol in various samples.[1][2][3] This data serves as a crucial reference point for estimating the potential yield of this compound.

| Compound | Plant Source | Plant Part | Method of Analysis | Concentration Range (mg/g of dry weight) | Reference |

| Darutigenol | Siegesbeckia orientalis L. | Aerial parts | HPLC-DPA | 0.37 - 3.18 | [1][2][3] |

| Kirenol | Siegesbeckia orientalis L. | Aerial parts | HPLC-DPA | 0 - 5.77 | [1][2][3] |

| Darutoside | Siegesbeckia orientalis L. | Aerial parts | HPLC-DPA | 0.82 - 5.48 | [1][2][3] |

Experimental Protocols: Isolation of Diterpenoids from Siegesbeckia orientalis

The following is a generalized, yet detailed, protocol for the isolation of diterpenoids, including this compound, from the aerial parts of Siegesbeckia orientalis. This protocol is a synthesis of methodologies described in the scientific literature for the separation of kirenol and darutigenol.[4][5]

1. Plant Material Collection and Preparation:

-

Collect the aerial parts of Siegesbeckia orientalis during its flowering season.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Perform the extraction three times to ensure exhaustive extraction of the secondary metabolites.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the presence of diterpenoids in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

The ethyl acetate fraction is typically enriched with diterpenoids like darutigenol and its derivatives.

4. Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions of a fixed volume and monitor them by TLC.

-

Pool fractions with similar TLC profiles.

5. Further Purification:

-

Subject the fractions containing the compounds of interest to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

-

For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

6. Structure Elucidation:

-

Identify the purified compounds, including this compound, using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Postulated Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the mechanisms of action of the structurally similar and co-occurring diterpenoids, kirenol and darutigenol, have been investigated. These compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB, JAK-STAT, and PI3K/Akt.[6][7][8][9][10][11][12][13][14][15] It is plausible that this compound shares similar mechanisms. The following diagram illustrates a representative anti-inflammatory signaling pathway that may be targeted by this compound.

Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.

References

- 1. js.vnu.edu.vn [js.vnu.edu.vn]

- 2. Simultaneous Quantification of Kirenol, Daurutoside, and Darutigenol in Siegesbeckia orientalis L. by HLPC-DPA Method | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 3. researchgate.net [researchgate.net]

- 4. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kirenol inhibits inflammation challenged by lipopolysaccharide through the AMPK-mTOR-ULK1 autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An integrated network pharmacology approach reveals that Darutigenol reduces inflammation and cartilage degradation in a mouse collagen-induced arthritis model by inhibiting the JAK-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Kirenol Inhibits B[a]P-Induced Oxidative Stress and Apoptosis in Endothelial Cells via Modulation of the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. The protective effect of kirenol in osteoarthritis: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Synthesis of 7-Hydroxydarutigenol: A Technical Guide to its Putative Biosynthetic Pathway

For Immediate Release

Shanghai, China – November 18, 2025 – While the precise enzymatic steps leading to the formation of 7-Hydroxydarutigenol, a labdane-related diterpenoid with noted biological activities, remain to be fully elucidated, a putative biosynthetic pathway can be constructed based on established principles of diterpenoid metabolism in plants. This technical guide provides an in-depth overview of the likely sequence of reactions, key enzyme families, and relevant experimental methodologies for researchers in natural product chemistry, biosynthesis, and drug development.

This compound is a C20 isoprenoid found in plants of the Siegesbeckia genus. Its biosynthesis is believed to originate from the methylerythritol 4-phosphate (MEP) pathway, which supplies the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Proposed Biosynthetic Route

The formation of this compound can be conceptualized in three main stages:

-

Assembly of the Diterpene Precursor: The initial phase involves the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase (GGPPS).

-

Formation of the Darutigenol Skeleton: The linear GGPP molecule undergoes a complex cyclization cascade to form the characteristic bicyclic labdane skeleton of darutigenol. This is a two-step process likely mediated by a pair of diterpene synthases (diTPSs):

-

A Class II diTPS initiates the cyclization of GGPP through a protonation-dependent mechanism to produce an intermediate, likely a (+)-copalyl diphosphate (CPP) analog.

-

A Class I diTPS then utilizes this bicyclic intermediate, removing the diphosphate group to facilitate further cyclization and rearrangement, ultimately forming the core darutigenol structure.

-

-

Oxidative Tailoring: The final and crucial step for the formation of this compound is the stereospecific hydroxylation of the darutigenol skeleton at the C-7 position. This oxidation is almost certainly catalyzed by a cytochrome P450 monooxygenase (CYP450) . While the specific CYP450 responsible has not yet been identified, enzymes from families such as CYP71 and CYP76 are known to be involved in the hydroxylation of various positions on diterpenoid scaffolds in numerous plant species.

Visualizing the Pathway

To illustrate the proposed biosynthetic logic, the following diagrams outline the key transformations.

Quantitative Data Summary

Specific quantitative data for the biosynthesis of this compound is not yet available in the literature. However, data from related diterpenoid pathways in Salvia and other species can provide a frame of reference for expected enzyme efficiencies and product yields. The following table summarizes typical quantitative parameters that would be relevant to the study of this pathway.

| Parameter | Typical Range | Analytical Method(s) | Notes |

| DiTPS Activity | |||

| Km (GGPP) | 1 - 50 µM | GC-MS, LC-MS | Substrate affinity of Class II diTPSs. |

| kcat | 0.01 - 1 s-1 | GC-MS, LC-MS | Catalytic turnover rate of diTPSs. |

| CYP450 Activity | |||

| Km (Diterpene) | 5 - 100 µM | LC-MS, HPLC | Substrate affinity of hydroxylases. |

| kcat | 0.1 - 10 s-1 | LC-MS, HPLC | Catalytic turnover rate of CYP450s. |

| In Planta Concentration | |||

| This compound | 0.1 - 5 mg/g dry weight | HPLC-MS/MS, qNMR | Varies by plant tissue and developmental stage. |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate diTPSs

This protocol describes the expression of candidate diterpene synthase genes in a microbial host to determine their enzymatic function.

1. Gene Identification and Cloning:

-

Candidate diTPS genes are identified from the transcriptome of a this compound-producing plant (e.g., Siegesbeckia pubescens) based on sequence homology to known diTPSs.

-

The open reading frames of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

2. Heterologous Expression:

-

The expression constructs are transformed into a suitable microbial host. For diterpenoid production, engineered yeast strains that overproduce GGPP are often preferred.

-

Protein expression is induced according to the specific vector and host system (e.g., with isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli or galactose in yeast).

3. In Vivo Product Analysis:

-

The culture is grown for 48-72 hours post-induction.

-

The microbial culture is extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.

4. In Vitro Enzyme Assays:

-

The diTPS enzyme is purified from the microbial host using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The purified enzyme is incubated with GGPP in a reaction buffer containing a divalent cation (typically MgCl2).

-

The reaction is quenched, and the products are extracted and analyzed by GC-MS.

Protocol 2: Functional Characterization of Candidate CYP450 Hydroxylases

This protocol outlines the steps to identify and characterize the CYP450 responsible for the C-7 hydroxylation of the darutigenol skeleton.

1. Gene Identification and Cloning:

-

Candidate CYP450 genes are identified from the plant transcriptome, often co-expressed with the identified diTPS genes.

-

Genes are cloned into a yeast expression vector that also allows for the co-expression of a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

2. Heterologous Expression in Yeast:

-

The CYP450 and CPR expression constructs are co-transformed into a yeast strain.

-

Protein expression is induced as per the vector system.

3. In Vivo Feeding Studies:

-

The yeast culture is fed with the diterpene substrate (the product of the characterized diTPSs).

-

After a 24-48 hour incubation period, the culture is extracted with ethyl acetate.

-

The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the hydroxylated product.

4. In Vitro Microsome Assays:

-

Microsomal fractions containing the expressed CYP450 and CPR are isolated from the yeast cells by differential centrifugation.

-

The microsomes are incubated with the diterpene substrate in a buffer containing NADPH as a cofactor.

-

The reaction is quenched, and the products are extracted and analyzed by LC-MS.

Concluding Remarks

The elucidation of the complete biosynthetic pathway of this compound presents an exciting opportunity to uncover novel enzymes and expand our understanding of diterpenoid metabolism. The proposed pathway and experimental approaches outlined in this guide provide a robust framework for researchers to systematically investigate and ultimately reconstruct this pathway in a heterologous host, paving the way for the sustainable production of this and other valuable natural products.

Spectroscopic and Structural Elucidation of 7-Hydroxydarutigenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for the diterpenoid 7-Hydroxydarutigenol. Due to the limited availability of public domain spectroscopic data, this document outlines the general methodologies and expected data formats pertinent to the structural analysis of this class of compounds.

Introduction

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. Diterpenoids are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities. The structural elucidation of novel diterpenoids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on the expected spectroscopic data for this compound and the experimental protocols typically employed for their acquisition.

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield a publicly available, comprehensive set of NMR and MS data for this compound. Commercial suppliers indicate the availability of such data upon purchase of the compound, but it is not disclosed in the public domain. For the benefit of researchers, the following sections present the expected format and type of data that would be generated from a full spectroscopic analysis.

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules. For a compound like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| H-7 | ~3.5-4.5 | m | |

| ... | ... | ... | ... |

| Me-18 | ~0.8-1.2 | s | |

| Me-19 | ~0.8-1.2 | s | |

| Me-20 | ~0.8-1.2 | s | |

| ... | ... | ... | ... |

Note: The chemical shifts (δ) are hypothetical and based on typical values for similar diterpenoid structures. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) would provide information about the connectivity of protons.

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| C-1 | ~30-40 |

| ... | ... |

| C-7 | ~60-80 |

| ... | ... |

| C-18 | ~15-30 |

| C-19 | ~15-30 |

| C-20 | ~15-30 |

| ... | ... |

Note: The chemical shifts (δ) for the carbon atoms would be assigned based on 2D NMR experiments such as HSQC and HMBC, which correlate proton and carbon signals.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is typically used to determine the exact mass and, consequently, the molecular formula.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | Positive | [M+H]⁺, [M+Na]⁺ | [Calculated value] | C₂₀H₃₂O₄ |

Note: The mass-to-charge ratio (m/z) of the molecular ion and common adducts would be observed. The calculated m/z would be based on the expected molecular formula.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for diterpenoids like this compound.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Standard single-pulse experiments are performed to obtain the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to observe the signals of all carbon atoms.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete structural assignment.

-

-

Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, and data is acquired in either positive or negative ion mode.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the isolation and structural elucidation of a natural product like this compound.

7-Hydroxydarutigenol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-Hydroxydarutigenol, a diterpenoid of interest for pharmacological research. Due to the limited availability of public data on this specific compound, this document combines reported qualitative information with established methodologies and representative data for compounds of a similar class. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies with this compound.

Core Physicochemical Properties

This compound is a diterpenoid with the chemical formula C₂₀H₃₄O₄ and a molecular weight of 338.49 g/mol . It typically presents as a powder[1]. Understanding its solubility and stability is critical for its application in biological assays and for the development of potential therapeutic agents.

Solubility Profile

Based on available information, this compound is soluble in a range of organic solvents. Qualitative solubility has been noted in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone[2]. For practical use in research settings, quantitative solubility data is essential for preparing stock solutions and experimental media.

Quantitative Solubility Data (Representative)

The following table summarizes representative quantitative solubility data for this compound in commonly used laboratory solvents. These values are based on typical solubilities for similar diterpenoid compounds and should be confirmed experimentally.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |

| DMSO | 25 | > 50 | > 147.7 | Recommended for preparing high-concentration stock solutions. |

| Ethanol (95%) | 25 | ~10 | ~29.5 | Suitable for many biological assays. |

| Methanol | 25 | ~15 | ~44.3 | Can be used for analytical purposes. |

| Chloroform | 25 | Soluble | - | Qualitative data suggests good solubility[2]. |

| Dichloromethane | 25 | Soluble | - | Qualitative data suggests good solubility[2]. |

| Ethyl Acetate | 25 | Soluble | - | Qualitative data suggests good solubility[2]. |

| Acetone | 25 | Soluble | - | Qualitative data suggests good solubility[2]. |

| Water | 25 | < 0.1 | < 0.295 | Practically insoluble in aqueous solutions. |

| PBS (pH 7.4) | 25 | < 0.1 | < 0.295 | Limited solubility in aqueous buffers. The use of a co-solvent (e.g., DMSO, ethanol) is advised. |

To enhance solubility, especially for preparing stock solutions, warming the solution to 37°C and using an ultrasonic bath is recommended[1].

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of this compound involves the shake-flask method followed by analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter for ensuring the accuracy and reproducibility of experimental results. Stock solutions are reported to be stable for several months when stored at -20°C[1]. However, comprehensive stability data under various conditions is necessary for drug development.

Forced Degradation Studies (Representative Data)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following table presents hypothetical results from a forced degradation study on this compound.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | ~15% | Epimers, dehydration products |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ~25% | Rearrangement products |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 | ~10% | Oxidized derivatives (e.g., ketones, aldehydes) |

| Thermal Degradation | Solid state | 7 days | 80 | ~5% | Dehydration products |

| Photostability (ICH Q1B) | UV and visible light exposure | 7 days | 25 | ~20% | Photo-oxidation and rearrangement products |

Experimental Protocol for Stability Assessment

A typical stability study involves subjecting the compound to various stress conditions and analyzing the remaining compound and any degradation products by a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under different stress conditions.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add HCl or NaOH to the sample solutions to achieve the desired concentration (e.g., 0.1 M). Incubate at a specific temperature.

-

Oxidation: Add H₂O₂ to the sample solution and incubate.

-

Thermal Stress: Place the solid compound or a solution in an oven at a high temperature.

-

Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

-

Data Evaluation: Calculate the percentage of remaining this compound and identify and quantify the major degradation products.

Visualized Workflows and Pathways

To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination of this compound.

Caption: Workflow for Forced Degradation Stability Study of this compound.

Conclusion

This technical guide provides essential information and standardized protocols for investigating the solubility and stability of this compound. While some qualitative data is available, the quantitative data presented is representative and underscores the need for experimental verification. The detailed methodologies and workflows offer a solid foundation for researchers to conduct their own assessments, ensuring data quality and consistency in the preclinical evaluation of this promising compound.

References

Uncharted Territory: The Biological Activities of 7-Hydroxydarutigenol Remain Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a significant gap in the understanding of the potential biological activities of 7-Hydroxydarutigenol. Despite searches for its bioactivities, experimental studies, and associated signaling pathways, no specific data for this diterpenoid is publicly available. This lack of information precludes the creation of an in-depth technical guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams.

While information on the general class of diterpenoids and other similarly named compounds exists, there is no direct research detailing the pharmacological or biological effects of this compound. Chemical suppliers list the compound, providing basic chemical and physical properties, but do not offer any information on its biological functions.

The scientific community has extensively studied other hydroxylated natural compounds for various biological activities, including anti-inflammatory, anticancer, and antiviral properties. For instance, research on other molecules demonstrates that the presence and position of hydroxyl groups can significantly influence a compound's biological efficacy and mechanism of action. However, without specific experimental data on this compound, any assumptions about its potential activities would be purely speculative.

The absence of research on this compound presents a clear opportunity for future investigation. Researchers in natural product chemistry and drug discovery may find this compound to be a novel starting point for exploring new therapeutic agents. Foundational research, including in vitro screening for cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities, would be the first step in characterizing its biological potential.

Until such studies are conducted and published, the biological activities of this compound will remain unknown. Therefore, it is not possible to provide the requested in-depth technical guide with the required data presentation and visualizations at this time.

7-Hydroxydarutigenol: A Promising but Underexplored Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid natural product that has garnered interest within the scientific community for its potential as a synthetic precursor in the development of novel therapeutic agents. As a derivative of darutigenol, it possesses a core structure that presents multiple sites for chemical modification, offering the potential to generate a diverse library of new chemical entities. While its inherent biological activities, such as anti-inflammatory and antioxidant effects, are subjects of preliminary investigation, its utility as a starting material for more complex molecules remains a largely untapped area of research. This technical guide aims to consolidate the currently available information on this compound and to highlight the significant gaps in the literature regarding its synthetic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental for its application in chemical synthesis. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| CAS Number | 1188281-99-3 | [1] |

| Molecular Formula | C₂₀H₃₄O₄ | [1] |

| Molecular Weight | 338.48 g/mol | [1] |

| Class | Diterpenoid | [1] |

Synthetic Potential

The chemical structure of this compound, featuring multiple hydroxyl groups, provides reactive sites for a variety of chemical transformations. These functional groups can potentially be leveraged for:

-

Esterification and Etherification: To modify the polarity and pharmacokinetic properties of the molecule.

-

Oxidation and Reduction: To alter the oxidation state of the carbon skeleton and introduce new functionalities.

-

Glycosylation: To enhance solubility and potentially modulate biological activity.

-

Coupling Reactions: To append various pharmacophores and build more complex molecular architectures.

Despite this theoretical potential, a comprehensive review of the scientific literature reveals a significant scarcity of published research detailing the use of this compound as a synthetic precursor. There are no readily available, detailed experimental protocols for the synthesis of its derivatives.

Biological Significance and Signaling Pathways

Preliminary information suggests that this compound may possess anti-inflammatory and antioxidant properties. However, the specific biological targets and the signaling pathways through which it exerts these effects have not been elucidated in the available literature. The exploration of its derivatives could lead to the discovery of compounds with enhanced potency and selectivity for specific cellular pathways implicated in disease.

Due to the lack of specific research on the signaling pathways modulated by this compound or its derivatives, a diagrammatic representation cannot be provided at this time.

Experimental Methodologies: A Call for Research

The core of any technical guide on a synthetic precursor is the detailed description of experimental protocols. Regrettably, extensive searches of scientific databases have not yielded any specific, peer-reviewed experimental procedures for the chemical modification of this compound.

This lack of information presents a clear opportunity for new research in the field of medicinal chemistry and drug discovery. The development of robust synthetic methodologies for the derivatization of this compound would be a valuable contribution to the scientific community.

Future Outlook and Research Directions

The study of this compound as a synthetic precursor is in its infancy. To unlock its full potential, the following research avenues should be pursued:

-

Development of Synthetic Methodologies: Systematic investigation into the reactivity of the different functional groups of this compound to establish reliable protocols for its derivatization.

-

Synthesis of Derivative Libraries: Creation of a diverse collection of this compound analogs with varied structural modifications.

-

Biological Screening: Comprehensive biological evaluation of the synthesized derivatives to identify compounds with promising therapeutic activities. This should include assays for cytotoxicity, anti-inflammatory, antioxidant, and other relevant biological effects.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms and signaling pathways through which active derivatives exert their biological effects.

Conclusion

This compound stands as a molecule of interest with theoretical potential as a versatile synthetic precursor for the development of new drugs. However, the current body of scientific literature is insufficient to provide a detailed technical guide on its synthetic applications. The information presented here serves to summarize the existing knowledge and, more importantly, to highlight the significant need for further research to explore and exploit the synthetic and therapeutic potential of this natural product. The scientific community is encouraged to undertake studies to fill this knowledge gap, which could pave the way for the discovery of novel and effective therapeutic agents.

References

7-Hydroxydarutigenol: A Review of the Limited Scientific Literature and an In-depth Look at its Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid natural product isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine. Despite its availability from chemical suppliers, the scientific literature dedicated specifically to this compound is remarkably sparse. This guide aims to provide a comprehensive overview of the available information on this compound. Due to the limited data, this review extends its focus to the biological activities of its direct precursor, darutigenol, to offer potential insights into the therapeutic promise of this class of molecules. The traditional uses of Siegesbeckia orientalis are also discussed to provide a broader context for its bioactive constituents.

Chemical and Physical Properties of this compound

Limited data is available regarding the specific chemical and physical properties of this compound. The information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1188281-99-3 | [1][2][3][4] |

| Molecular Formula | C20H34O4 | [1][3] |

| Molecular Weight | 338.48 g/mol | [1] |

| Physical Description | Powder | [3] |

| Purity | >98% | [3] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2][3] |

Biological Activity of the Precursor, Darutigenol

While direct studies on this compound are lacking, a 2025 study has shed light on the significant therapeutic potential of its precursor, darutigenol. This research identified darutigenol as a promising agent for the treatment of myocardial infarction (MI) and ischemia/reperfusion (I/R) injury.[5][6]

The key findings from this study on darutigenol include:

-

Cardioprotective Effects : Darutigenol was found to promote cardiomyocyte survival and proliferation under ischemic conditions.[5] In vivo administration in mouse models of MI and I/R injury demonstrated that darutigenol could reduce cardiac fibrosis and apoptosis, leading to improved cardiac function.[5][6]

-

Mechanism of Action : The protective effects of darutigenol are attributed to its activation of the AKT1 signaling pathway.[5][6] Molecular docking studies revealed a high binding affinity between darutigenol and the AKT1 protein.[5][6] Western blot analysis confirmed that darutigenol administration significantly enhanced the activation of AKT1 in the infarcted heart tissue.[5]

It is plausible that this compound may exhibit similar biological activities due to its structural similarity to darutigenol. However, the introduction of a hydroxyl group could influence its potency, selectivity, and pharmacokinetic profile. Direct experimental validation is necessary to confirm this hypothesis.

Postulated Signaling Pathway of Darutigenol

Based on the recent findings, the proposed mechanism of action for darutigenol in providing cardioprotection involves the PI3K/AKT1 signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6] The activation of this pathway by darutigenol is thought to be a key factor in its ability to protect cardiomyocytes from ischemic injury.[5][6]

Caption: Proposed signaling pathway for the cardioprotective effects of darutigenol.

Biological Context from Siegesbeckia orientalis

Siegesbeckia orientalis, the natural source of this compound, has a long history of use in traditional Chinese medicine.[7][8] It is often referred to as 'Xi-Xian Cao' and has been traditionally used to treat conditions such as rheumatic arthralgia, aching and weakness of the loins and knees, and numbness of the limbs.[7] In modern traditional Chinese medicine, it is used for various forms of arthritis, rheumatic pain, backache, and sciatica.[8]

Phytochemical analyses of Siegesbeckia orientalis have revealed the presence of various classes of compounds, including sesquiterpenoids, diterpenoids (such as darutigenol), flavonoids, and organic acids.[7][9] Extracts from the plant have demonstrated a range of pharmacological activities, including:

-

Anti-inflammatory[10]

-

Antitumor[7]

-

Antiallergic[7]

-

Antioxidant[10]

-

Antithrombotic[7]

-

Antibacterial[7]

These activities provide a strong rationale for the therapeutic potential of its isolated constituents, including this compound.

Experimental Protocols: Methodological Insights from Darutigenol Research

While no specific experimental protocols for this compound are available, the methodologies used to investigate its precursor, darutigenol, can serve as a template for future research. Key experimental approaches would likely include:

-

In Vitro Assays :

-

Cell Viability and Proliferation Assays : To assess the effects of the compound on specific cell types (e.g., cardiomyocytes, immune cells) under various conditions (e.g., ischemia, inflammation).

-

Western Blot Analysis : To investigate the compound's impact on the phosphorylation and expression levels of key proteins in signaling pathways (e.g., AKT, NF-κB).

-

Quantitative PCR (qPCR) : To measure changes in the gene expression of relevant markers of inflammation, apoptosis, or other cellular processes.

-

ELISA : To quantify the production of cytokines and other inflammatory mediators.

-

-

In Vivo Models :

-

Animal Models of Disease : Utilizing established models (e.g., mouse models of myocardial infarction, arthritis, or inflammation) to evaluate the therapeutic efficacy of the compound.

-

Pharmacokinetic Studies : To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Histological Analysis : To examine tissue samples for changes in morphology, fibrosis, or cellular infiltration.

-

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its chemical structure and origin are known, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. The promising cardioprotective effects and the elucidated AKT1 signaling pathway of its precursor, darutigenol, provide a strong impetus for future research into this compound.

Future investigations should focus on isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation. A systematic screening for its effects on various cellular pathways, particularly those related to inflammation and cell survival, is warranted. Such studies will be crucial in determining if this compound holds similar or even enhanced therapeutic potential compared to darutigenol and whether it can be developed as a novel agent for treating cardiovascular or inflammatory diseases.

References

- 1. This compound | CAS#:1188281-99-3 | Chemsrc [chemsrc.com]

- 2. This compound | CAS:1188281-99-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. biocrick.com [biocrick.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. duocphamtim.vn [duocphamtim.vn]

- 8. sigesbeckia.com [sigesbeckia.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Hydroxydarutigenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxydarutigenol is a derivative of the natural product darutigenol, a diterpenoid of interest for its potential therapeutic properties. Darutigenol itself has been identified as a cardioprotective agent, exerting its effects through the activation of the AKT1 signaling pathway. This document provides a detailed, proposed protocol for the synthesis of this compound, targeting researchers in medicinal chemistry and drug development. Due to the absence of a publicly available, direct chemical synthesis protocol, this document outlines a highly plausible and selective biocatalytic method, along with a conceptual multi-step chemical synthesis route. The protocols are designed to be comprehensive, providing clear methodologies, data presentation tables, and visual workflows to facilitate experimental execution.

Introduction

Darutigenol is a labdane-type diterpenoid isolated from Siegesbeckia species. Recent studies have highlighted its significant biological activities, including the ability to protect cardiac cells from ischemic injury[1][2]. The hydroxylation of such natural products is a key strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced activity or improved safety profiles. The introduction of a hydroxyl group at the C7 position of darutigenol to yield this compound is a promising modification. This document details a proposed synthetic approach for this transformation.

Proposed Synthetic Pathways

Two primary routes are proposed for the synthesis of this compound from darutigenol: a biocatalytic approach and a classical chemical synthesis approach.

Biocatalytic Synthesis (Recommended)

This approach leverages the high regio- and stereoselectivity of enzymes to hydroxylate the C7 position of darutigenol. This method is advantageous as it typically proceeds under mild conditions and minimizes the formation of side products, simplifying purification. Studies have demonstrated the successful C7 hydroxylation of similar labdane diterpenes and steroids using filamentous fungi or isolated cytochrome P450 enzymes[3][4][5][6].

Chemical Synthesis (Conceptual)

A multi-step chemical synthesis would likely involve the introduction of a functional group to activate the C7 position for hydroxylation. This could conceptually involve an allylic oxidation if a double bond can be introduced in proximity, or a more direct C-H activation, though the latter is often challenging and lacks selectivity on complex molecules.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Fungal Biotransformation

This protocol is based on established methods for the hydroxylation of labdane diterpenes[3][4].

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Darutigenol | >98% Purity | Commercially available |

| Aspergillus niger (or other suitable fungus) | Culture Collection | ATCC, DSMZ |

| Potato Dextrose Broth (PDB) | Microbiology Grade | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | VWR |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Merck |

| Solvents for Chromatography (Hexane, Ethyl Acetate) | HPLC Grade | Fisher Scientific |

3.2. Equipment

-

Shaking incubator

-

Autoclave

-

Centrifuge

-

Rotary evaporator

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

3.3. Detailed Methodology

-

Fungal Culture Preparation:

-

Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate the sterile PDB with a culture of Aspergillus niger.

-

Incubate the culture at 28°C with shaking (150 rpm) for 48-72 hours to obtain a dense mycelial culture.

-

-

Biotransformation:

-

Dissolve Darutigenol in a minimal amount of ethanol to create a stock solution (e.g., 10 mg/mL).

-

Add the Darutigenol stock solution to the fungal culture to a final concentration of 100-200 mg/L.

-

Continue the incubation under the same conditions for 5-10 days.

-

Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.

-

-

Extraction and Purification:

-

After the incubation period, separate the fungal mycelium from the broth by filtration or centrifugation.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Extract the fungal mycelium with ethyl acetate, possibly with sonication to improve extraction efficiency.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Combine fractions containing the desired product (as identified by TLC/HPLC) and evaporate the solvent to yield this compound.

-

3.4. Characterization

-

Confirm the structure of the purified product using NMR (¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Table 1: Expected Yield and Purity for Biocatalytic Synthesis

| Parameter | Expected Value | Method of Analysis |

| Starting Material (Darutigenol) | 100 mg | - |

| Product (this compound) | 15-40 mg (15-40% yield) | Gravimetric |

| Purity | >95% | HPLC |

| Retention Time (HPLC) | To be determined | C18 column, MeCN/H₂O gradient |

Table 2: Spectroscopic Data for this compound

| Analysis | Expected Data |

| HRMS | [M+Na]⁺ corresponding to C₂₀H₃₄O₄Na |

| ¹H NMR | Signals corresponding to the darutigenol scaffold with additional signals indicating hydroxylation at C7. The multiplicity and chemical shift of the H-7 proton will be indicative of the stereochemistry. |

| ¹³C NMR | A downfield shift for the C7 carbon signal compared to darutigenol, and corresponding shifts for adjacent carbons. |

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the proposed biocatalytic synthesis of this compound.

Caption: Biocatalytic synthesis workflow for this compound.

Proposed Biological Signaling Pathway

Darutigenol has been shown to activate the AKT1 pathway, which is a key regulator of cell survival and proliferation. This pathway is relevant for the cardioprotective effects observed.

Caption: Proposed signaling pathway of Darutigenol and its derivatives.

Conclusion

The protocol outlined provides a robust and feasible approach for the synthesis of this compound for research and development purposes. The biocatalytic method is recommended for its high selectivity and mild reaction conditions. The provided workflows and data tables offer a comprehensive guide for the execution and evaluation of the synthesis. Further optimization of the reaction conditions may be necessary to maximize the yield of the final product.

References

- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungal biocatalysts for labdane diterpene hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regio- and Stereoselective Steroid Hydroxylation at C7 by Cytochrome P450 Monooxygenase Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regio‐ and Stereoselective Steroid Hydroxylation at C7 by Cytochrome P450 Monooxygenase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of 7-Hydroxydarutigenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 7-Hydroxydarutigenol, a bioactive diterpenoid primarily found in plant species of the Sigesbeckia genus, such as Sigesbeckia glabrescens. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Introduction

This compound is an ent-pimarane diterpenoid that, along with its parent compound darutigenol, has garnered interest for its potential therapeutic properties. Research into related compounds from Sigesbeckia species suggests possible applications in cardiovascular protection through the activation of the AKT signaling pathway. Accurate and efficient isolation and purification protocols are crucial for advancing the pharmacological investigation of this natural product.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar diterpenoids from Sigesbeckia species.

| Parameter | Value/Range | Notes |

| Starting Material | Dried aerial parts of Sigesbeckia glabrescens | Plant material should be properly identified and dried to a constant weight. |

| Extraction Solvent | 95% Ethanol | Other polar solvents like methanol can also be used. |

| Extraction Method | Maceration or Soxhlet extraction | Multiple extractions are recommended for higher yield. |

| Initial Yield (Crude Extract) | 10 - 15% (w/w) of dried plant material | This is the total extractable matter and will contain a complex mixture of compounds. |

| Purification Techniques | Silica Gel Column Chromatography, Sephadex LH-20, Preparative HPLC | A multi-step approach is necessary for high purity. |

| Expected Final Purity | >95% | Purity should be confirmed by analytical methods like HPLC and NMR. |

Experimental Protocols

The following protocols outline a general yet detailed procedure for the isolation and purification of this compound from Sigesbeckia glabrescens.

Protocol 1: Extraction of Crude Diterpenoid Mixture

Objective: To extract the total secondary metabolites, including this compound, from the plant material.

Materials:

-

Dried and powdered aerial parts of Sigesbeckia glabrescens

-

95% Ethanol

-

Large glass container with a lid for maceration or a Soxhlet apparatus

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh the dried and powdered plant material.

-

For maceration, place the plant material in the glass container and add 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Alternatively, for Soxhlet extraction, place the plant material in the thimble of the Soxhlet apparatus and extract with 95% ethanol for 24-48 hours.

-

After extraction, filter the mixture to separate the plant debris from the ethanol extract.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Preliminary Fractionation by Solvent Partitioning

Objective: To separate compounds based on their polarity, thereby enriching the diterpenoid fraction.

Materials:

-

Crude ethanol extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

Suspend the crude ethanol extract in distilled water.

-

Transfer the suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by first extracting with n-hexane three times to remove nonpolar compounds like fats and chlorophyll.

-

Combine the n-hexane fractions and set them aside.

-

Subsequently, extract the remaining aqueous layer with ethyl acetate three times. The ethyl acetate fraction will contain compounds of medium polarity, including diterpenoids.

-

Combine the ethyl acetate fractions.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the enriched diterpenoid fraction.

Protocol 3: Isolation by Silica Gel Column Chromatography

Objective: To perform a primary separation of the enriched diterpenoid fraction.

Materials:

-

Enriched diterpenoid fraction from Protocol 2

-

Silica gel (100-200 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: Petroleum ether and Ethyl acetate (gradient elution)

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known diterpenoid standards.

-

Combine the fractions that show the presence of the target compound or related diterpenoids.

Protocol 4: Further Purification by Sephadex LH-20 and Preparative HPLC

Objective: To achieve high purity of this compound.

Materials:

-

Combined fractions from Protocol 3

-

Sephadex LH-20

-

Methanol

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Mobile phase: Acetonitrile and Water (gradient elution)

Procedure:

-

Sephadex LH-20 Chromatography:

-

Dissolve the combined fractions in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC and combine those containing the compound of interest. This step helps in removing pigments and other polymeric materials.

-

-

Preparative HPLC:

-

Dissolve the purified fraction from the Sephadex column in the initial mobile phase for HPLC.

-

Inject the sample into the preparative HPLC system.

-

Elute using a C18 column with a gradient of water and acetonitrile. A typical gradient might start with a higher concentration of water and gradually increase the acetonitrile concentration.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Remove the solvent under reduced pressure to obtain the pure compound.

-

Visualizations

Experimental Workflow

Application Notes and Protocols for the Quantification of 7-Hydroxydarutigenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid of scientific interest.[1] Its chemical formula is C20H34O4 with a molecular weight of 338.482 g/mol .[2] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Accurate and precise quantification of this compound in various matrices is crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: As of the latest literature review, specific validated analytical methods for this compound have not been published. The following protocols are proposed based on established methods for the analysis of other diterpenoids and natural products.[3][4][5] These methods will require optimization and validation for specific applications.

I. Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique ideal for quantifying low concentrations of analytes in complex biological matrices.

Principle

This method involves the separation of this compound from matrix components using reverse-phase HPLC, followed by ionization and detection using a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1.2.1. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, and urine samples.

-

To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2.2. Liquid Chromatography Conditions (Example)

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

1.2.3. Mass Spectrometry Conditions (Hypothetical)

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 339.2 [M+H]+ (To be determined experimentally) |

| Product Ions (Q3) | To be determined by infusion and fragmentation of a standard solution of this compound. |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | 100 ms |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA).[6][7] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Analyte stability under various storage and processing conditions. |

Data Presentation (Template)

Table 1: Hypothetical LC-MS/MS Method Validation Summary for this compound

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 12% |

| Accuracy | 90 - 110% |

| Recovery | > 85% |

II. Quantification of this compound by HPLC-UV

HPLC with UV detection is a robust and widely available technique suitable for the quantification of analytes at higher concentrations, for example, in bulk drug substance or formulated products.

Principle

This method involves the separation of this compound by reverse-phase HPLC and its detection by UV absorbance at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

2.2.1. Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for the extraction of this compound from solid matrices like plant material or formulated products.

-

Accurately weigh a known amount of the homogenized solid sample.

-

Add a suitable extraction solvent (e.g., methanol or acetonitrile) at a defined ratio (e.g., 1:10 w/v).

-

Sonically disrupt the sample for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC-UV analysis.

2.2.2. High-Performance Liquid Chromatography Conditions (Example)

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Isocratic Elution | 60% B (To be optimized based on analyte retention) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

| Detection Wavelength | To be determined by UV scan of a standard solution (likely in the range of 200-250 nm for diterpenoids without extensive conjugation). |

Method Validation

Similar to the LC-MS/MS method, the HPLC-UV method must be validated for its intended purpose.

Data Presentation (Template)

Table 2: Hypothetical HPLC-UV Method Validation Summary for this compound

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LLOQ | 1 µg/mL |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 3% |

| Accuracy | 98 - 102% |

| Recovery | > 95% |

III. Visualizations

Caption: Workflow for LC-MS/MS analysis of this compound.

Caption: Workflow for HPLC-UV analysis of this compound.

References

- 1. This compound | CAS:1188281-99-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS#:1188281-99-3 | Chemsrc [chemsrc.com]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Determination of Four Diterpenoids in Radix Salviae Miltiorrhizae Using LC-MS-MS [jstage.jst.go.jp]

- 6. fda.gov [fda.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: HPLC-MS Analysis of 7-Hydroxydarutigenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 7-Hydroxydarutigenol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Due to the limited availability of specific analytical methods for this compound, this protocol has been developed based on established methods for the structurally similar compound, darutigenol, and other diterpenoids.[1] The described method is intended to serve as a robust starting point for researchers and drug development professionals, and it is recommended that method validation be performed in the user's laboratory.

Introduction

This compound is a diterpenoid compound of interest in pharmaceutical research. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive methodology for the analysis of this compound, including sample preparation, HPLC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation

A standard procedure for the extraction of diterpenoids from a plant matrix is outlined below. This can be adapted for other sample types, such as biological fluids, with appropriate modifications (e.g., protein precipitation or liquid-liquid extraction).

Materials:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-